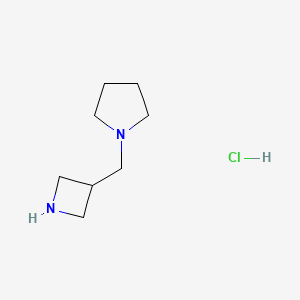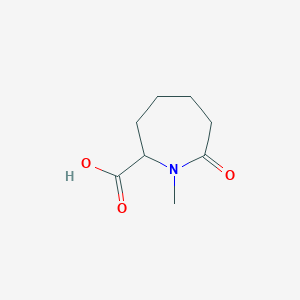![molecular formula C6H3ClN4 B11915364 4-Chloropyrimido[5,4-d]pyrimidine CAS No. 1260672-48-7](/img/structure/B11915364.png)
4-Chloropyrimido[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrimido[5,4-d]pyrimidine is a bicyclic compound that consists of two fused pyrimidine rings. This compound is part of the pyrimidopyrimidine family, which is known for its significant biological and chemical properties. The structure of this compound includes a chlorine atom attached to the fourth position of the pyrimidine ring, contributing to its unique reactivity and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The reaction conditions often involve the use of solvents such as ethanol and catalysts like phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced techniques such as liquid chromatography and mass spectrometry is common to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group by a nucleophile.
Suzuki Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophiles such as halogens and acids.
Nucleophilic Aromatic Substitution: Reagents include nucleophiles such as amines and alcohols.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloropyrimido[5,4-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloropyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrimido[5,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features but different reactivity and applications.
Pyrrolo[2,3-d]pyrimidine: Known for its use in medicinal chemistry and drug development.
Quinazoline: A fused bicyclic compound with significant biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1260672-48-7 |
|---|---|
Molekularformel |
C6H3ClN4 |
Molekulargewicht |
166.57 g/mol |
IUPAC-Name |
4-chloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H |
InChI-Schlüssel |
IMADTTGGFZWIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)



![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)


